1-Azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azadispiro[3.1.5{6}.1{4}]dodecan-2-one is a unique organic compound characterized by its spirocyclic structure. This compound features a nitrogen atom within its spiro ring system, which contributes to its distinct chemical properties. The molecular formula of 1-Azadispiro[3.1.5{6}.1{4}]dodecan-2-one is C11H17NO, and it has a molecular weight of 179.3 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azadispiro[3.1.5{6}.1{4}]dodecan-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure. Detailed synthetic routes are proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of 1-Azadispiro[3.1.5{6}.1{4}]dodecan-2-one involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Azadispiro[3.1.5{6}.1{4}]dodecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.
Substitution: The nitrogen atom in the spiro ring system can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Scientific Research Applications
1-Azadispiro[3.1.5{6}.1{4}]dodecan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Azadispiro[3.1.5{6}.1{4}]dodecan-2-one involves its interaction with specific molecular targets. The nitrogen atom in the spiro ring system can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities and receptor functions, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Azadispiro[3.1.3{6}.1{4}]decane : This compound has a similar spirocyclic structure but differs in the size and arrangement of the rings.
- 2-Oxa-8-azadispiro[3.1.3{6}.1{4}]decane : This compound contains an oxygen atom in addition to the nitrogen atom, leading to different chemical properties .
Uniqueness
1-Azadispiro[3.1.5{6}.1{4}]dodecan-2-one is unique due to its specific ring size and the presence of a nitrogen atom within the spiro ring system. This structural feature imparts distinct reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-azadispiro[3.1.56.14]dodecan-2-one |
InChI |
InChI=1S/C11H17NO/c13-9-6-11(12-9)7-10(8-11)4-2-1-3-5-10/h1-8H2,(H,12,13) |
InChI Key |
OTROYCJQQYCFIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC3(C2)CC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.